3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate
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Overview
Description
3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate is an organic compound with the molecular formula C13H21O4. It is also known by its IUPAC name, 3-(Isopropoxycarbonyl)-4-nonenoate . This compound is characterized by the presence of an ester functional group and a double bond within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate typically involves esterification reactions. One common method is the reaction between 4-nonenoic acid and isopropyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate or ozone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate involves the hydrolysis of the ester bond. This hydrolysis can be catalyzed by esterases, leading to the formation of 4-nonenoic acid and isopropanol. The molecular targets and pathways involved in this process include the active sites of esterase enzymes, which facilitate the cleavage of the ester bond .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)non-4-enoate: Similar structure but with a methoxy group instead of an isopropoxy group.
3-(Ethoxycarbonyl)non-4-enoate: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate is unique due to its specific ester linkage and the presence of a double bond, which imparts distinct reactivity and properties compared to its analogs. The isopropoxy group provides steric hindrance, affecting the compound’s reactivity in substitution reactions .
Properties
CAS No. |
138751-95-8 |
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Molecular Formula |
C13H21O4- |
Molecular Weight |
241.30 g/mol |
IUPAC Name |
3-propan-2-yloxycarbonylnon-4-enoate |
InChI |
InChI=1S/C13H22O4/c1-4-5-6-7-8-11(9-12(14)15)13(16)17-10(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,14,15)/p-1 |
InChI Key |
IUYQKBMQLMCLBS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC=CC(CC(=O)[O-])C(=O)OC(C)C |
Origin of Product |
United States |
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